
13-(Benzyloxy)-13-oxotridecanoic acid
Vue d'ensemble
Description
“13-(Benzyloxy)-13-oxotridecanoic acid” is a chemical compound with the molecular formula C20H32O3 . It has an average mass of 320.466 Da and a monoisotopic mass of 320.235138 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides was achieved from 7-hydroxy 2,3 dimethyl chromone via key intermediate 7-benzyloxy 2,3 dimethyl-8-carboxylic acid using Jones oxidation and HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) as a selective amide coupling agent .Applications De Recherche Scientifique
1. Chemical Transformations and Synthesis
- 13-(Benzyloxy)-13-oxotridecanoic acid, a fatty acid derivative, undergoes various chemical transformations. For instance, when treated with boron trifluoride etherate in specific solutions, it can yield oxo-oleates and cyclopropane compounds (Conacher & Gunstone, 1969). Such chemical reactions are fundamental in the synthesis of complex organic molecules.
2. Enzymatic Reactions and Optical Activity
- Enzymatic reactions involving compounds like 13-(Benzyloxy)-13-oxotridecanoic acid are significant in producing optically active compounds. For instance, the hydrolysis of cyclic carbonates with long aliphatic chains, like 13-(Benzyloxy)-13-oxotridecanoic acid, using enzymes like PPL, results in optically active diols (Shimojo, Matsumoto & Hatanaka, 2000). This is crucial for synthesizing biologically active compounds with chiral components.
3. Neuroprotective Potential
- Derivatives of benzyloxy substituted compounds, including those similar to 13-(Benzyloxy)-13-oxotridecanoic acid, have been investigated for their neuroprotective effects, particularly in the context of Parkinson's disease. Such compounds can show promising neuroprotective potency and good blood-brain barrier permeability (Wang et al., 2016).
4. Antioxidant Properties
- The antioxidant activity of benzyloxy substituted compounds, related to 13-(Benzyloxy)-13-oxotridecanoic acid, has been studied. These compounds, including oxazole-5(4H)-one derivatives, display significant antioxidant activity, which is vital in reducing oxidative stress in biological systems (Kuş, Uğurlu, Özdamar & Can‐Eke, 2017).
5. Lipid Peroxidation and Cellular Processes
- Studies on fatty acid derivatives, including those related to 13-(Benzyloxy)-13-oxotridecanoic acid, have revealed their roles in lipid peroxidation and cellular processes. For instance, theinteraction of these fatty acids with enzymes can lead to the formation of oxo-acids and other products, which are crucial in understanding the amplification of lipid peroxidation in biological systems (Wilcox & Marnett, 1993).
6. Structural Analysis and Material Science
- The crystal structure of compounds similar to 13-(Benzyloxy)-13-oxotridecanoic acid, such as 13-oxoisostearic acid, has been analyzed to understand their molecular arrangement. Such studies are significant for material science, offering insights into the molecular interactions and properties of these compounds (Dahlén, 1972).
7. Synthesis and Luminescent Properties
- The synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, which is structurally related to 13-(Benzyloxy)-13-oxotridecanoic acid, has been explored. These studies focus on the influence of different substituents on the photophysical properties of these compounds, which is crucial for applications in photonics and luminescent materials (Sivakumar, Reddy, Cowley & Vasudevan, 2010).
Propriétés
IUPAC Name |
13-oxo-13-phenylmethoxytridecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c21-19(22)15-11-6-4-2-1-3-5-7-12-16-20(23)24-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQINCEXNMZLESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(Benzyloxy)-13-oxotridecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



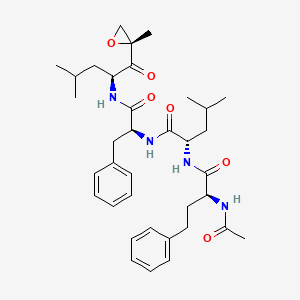

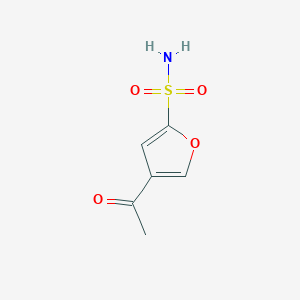
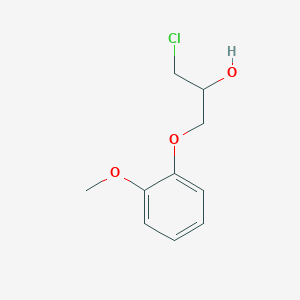

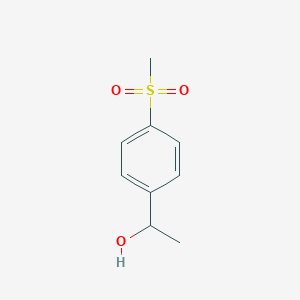
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3326492.png)



![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)
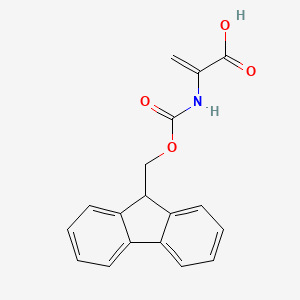
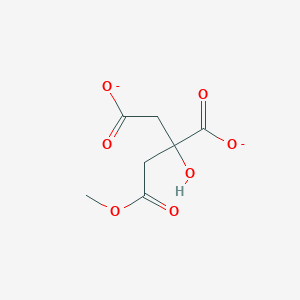
![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)